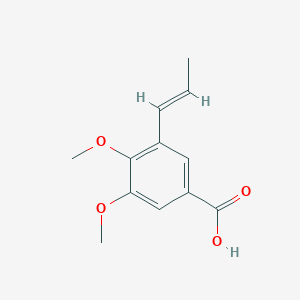

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol It is characterized by the presence of two methoxy groups and a propenyl group attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with propenyl magnesium bromide, followed by oxidation to form the desired benzoic acid derivative . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The propenyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the most notable applications of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid is in the synthesis of pharmaceuticals. Specifically, it serves as an intermediate in the preparation of gefitinib, a targeted therapy for non-small cell lung cancer. The synthesis involves nitration and subsequent reactions that utilize this compound as a precursor, demonstrating its importance in drug development processes .

Biochemical Research

In biochemical studies, this compound has been utilized for its role as a biochemical probe. It is involved in proteomics research where it aids in the understanding of protein interactions and functions. Its structural attributes allow it to interact with various biological molecules, making it a valuable tool in studying metabolic pathways and enzymatic activities .

Material Science

The compound's unique properties also lend themselves to applications in material science. It can be used in the development of polymers and other materials that require specific chemical functionalities. The presence of methoxy groups can enhance solubility and stability, which are crucial for creating high-performance materials .

Case Study 1: Synthesis of Gefitinib

In a study focusing on the industrial synthesis of gefitinib, researchers highlighted the efficiency of using this compound as an intermediate. The process involved multiple steps including nitration and condensation reactions that ultimately yielded gefitinib with improved efficiency compared to traditional methods .

Case Study 2: Proteomics Application

Another significant application was documented in proteomics research where this compound was used to explore protein-ligand interactions. The study demonstrated how modifications to the benzoic acid structure could influence binding affinities and selectivity towards target proteins .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for gefitinib synthesis | Improved synthesis efficiency |

| Biochemical Research | Biochemical probe for studying protein interactions | Enhanced understanding of metabolic pathways |

| Material Science | Development of polymers with specific functionalities | Increased stability and solubility |

Mécanisme D'action

The mechanism of action of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethoxybenzoic acid: Lacks the propenyl group, which may affect its reactivity and applications.

3,4-Dimethoxy-5-methylbenzoic acid: Contains a methyl group instead of a propenyl group, leading to different chemical properties.

Activité Biologique

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on various research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of two methoxy groups and an alkenyl substituent. The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate enolizable ketones or aldehydes under acidic or basic conditions. This approach allows for the introduction of the prop-1-en-1-yl group, enhancing the compound's reactivity and biological profile.

Antibacterial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antibacterial properties. A study demonstrated that certain synthesized compounds showed marked activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, revealing that some derivatives effectively inhibited bacterial growth .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in breast cancer cells, suggesting potential as an anticancer agent. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .

Enzyme Inhibition

In addition to its antibacterial and anticancer activities, this compound has been studied for its ability to inhibit key enzymes involved in metabolic processes. For example, it has shown inhibitory effects on tyrosinase and aldose reductase activities, which are relevant in conditions like diabetes and hyperpigmentation disorders .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antibacterial Evaluation : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the methoxy groups significantly influenced antibacterial potency .

- Anticancer Activity : In a study involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation pathways .

- Enzyme Inhibition Studies : The compound's ability to inhibit tyrosinase was evaluated using spectrophotometric methods. It exhibited competitive inhibition with a calculated IC50 value indicating its potential as a therapeutic agent for skin disorders .

Data Tables

Propriétés

IUPAC Name |

3,4-dimethoxy-5-[(E)-prop-1-enyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4-7H,1-3H3,(H,13,14)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMYJBBBKJWVDQ-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=CC(=C1)C(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=CC(=C1)C(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.